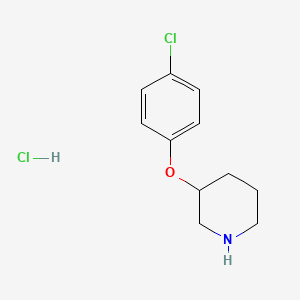

3-(4-Chlorophenoxy)piperidine hydrochloride

CAS No.: 38247-51-7

Cat. No.: VC2461625

Molecular Formula: C11H15Cl2NO

Molecular Weight: 248.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38247-51-7 |

|---|---|

| Molecular Formula | C11H15Cl2NO |

| Molecular Weight | 248.15 g/mol |

| IUPAC Name | 3-(4-chlorophenoxy)piperidine;hydrochloride |

| Standard InChI | InChI=1S/C11H14ClNO.ClH/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11;/h3-6,11,13H,1-2,7-8H2;1H |

| Standard InChI Key | NRNUAELGGRFVQV-UHFFFAOYSA-N |

| SMILES | C1CC(CNC1)OC2=CC=C(C=C2)Cl.Cl |

| Canonical SMILES | C1CC(CNC1)OC2=CC=C(C=C2)Cl.Cl |

Introduction

Chemical Structure and Properties

3-(4-Chlorophenoxy)piperidine hydrochloride is a piperidine derivative characterized by a six-membered nitrogen-containing heterocycle with a 4-chlorophenoxy group attached at the 3-position. Its molecular formula is C₁₁H₁₄ClNO·HCl, consisting of a piperidine core with a chlorinated phenyl ether substituent.

Structural Details

The compound exhibits several key structural features:

-

A piperidine ring (six-membered nitrogen-containing heterocycle)

-

A 4-chlorophenoxy group at the 3-position of the piperidine

-

Hydrochloride salt form, enhancing water solubility

The free base form has the following identifiers:

-

Molecular Formula: C₁₁H₁₄ClNO

-

SMILES: C1CC(CNC1)OC2=CC=C(C=C2)Cl

-

InChI: InChI=1S/C11H14ClNO/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11/h3-6,11,13H,1-2,7-8H2

Physical Properties

The compound exists as a solid at room temperature and possesses the following key physical properties:

| Property | Value |

|---|---|

| Molecular Weight | 247.15 g/mol (hydrochloride salt) |

| Solubility | Enhanced in water (as HCl salt) |

| Appearance | Crystalline solid |

| Predicted CCS[a] | 145.1 Ų [M+H]⁺ |

[a] CCS = Collision Cross Section, a measurement used in mass spectrometry

The hydrochloride salt form significantly enhances the compound's solubility in aqueous solutions, facilitating its use in various applications, particularly in pharmaceutical research and development .

Synthesis Methods

Several methods have been reported for the synthesis of 3-(4-Chlorophenoxy)piperidine hydrochloride, with variations in approach depending on the intended scale and specific application.

Mitsunobu Reaction Method

One established synthesis route utilizes the Mitsunobu reaction:

-

Begin with tert-butyl 3-hydroxy-1-piperidinecarboxylate

-

React with 4-chlorophenol in the presence of triphenyl phosphine and diethyl azodicarboxylate (DEAD) in THF

-

Deprotect the Boc group using trifluoroacetic acid

This method is particularly advantageous for laboratory-scale synthesis due to its relatively mild conditions and good yields.

Stereoselective Synthesis for (S)-Isomer

A Chinese patent (CN112778193A) describes a method for synthesizing the (S)-enantiomer through a four-step process:

-

Alkylation of 4-chlorobenzene acetonitrile

-

Reduction of 5-chloro-2-(4-chlorophenyl)penta-cyanide

-

Cyclization to obtain (RS)-3-(4-chlorophenyl)-piperidine

-

Chemical resolution using chiral acids (preferably D-camphorsulfonic acid)

This method is noted for producing the target product with optical purity exceeding 98%, making it suitable for applications requiring stereochemically pure compounds .

Alternative Synthetic Approach

Another approach documented involves:

-

Reaction of N-Boc-4-hydroxymethylpiperidine with suitable activated species

-

Nucleophilic substitution with 4-chlorophenol in the presence of cesium carbonate

-

Acidic deprotection to obtain the free amine

This method is particularly valuable for diversity-oriented synthesis when preparing multiple analogues simultaneously.

Applications in Research and Development

3-(4-Chlorophenoxy)piperidine hydrochloride has found applications across multiple scientific disciplines, particularly in pharmaceutical research and development.

Pharmaceutical Applications

The compound serves as an important intermediate in medicinal chemistry, particularly in the development of:

-

Neurological disorder treatments

-

Modulators of neurotransmitter systems

Research indicates the compound may interact with specific receptors or enzymes, though detailed mechanisms of action require further investigation .

Agrochemical Applications

In agricultural chemistry, 3-(4-Chlorophenoxy)piperidine hydrochloride contributes to:

-

Enhancement of herbicide and pesticide efficacy

-

Improvement of crop yields through targeted formulations

Biochemical Research

The compound's unique structural features make it valuable in fundamental biochemical studies:

-

Receptor binding and signaling pathway research

-

Cellular mechanism investigations

Structure-Activity Relationships

Studies examining structural modifications of compounds containing the chlorophenoxy-piperidine scaffold have yielded valuable insights into the importance of specific structural elements for biological activity.

Position Effects

Research has demonstrated that the position of substituents significantly impacts bioactivity:

-

Para-substituted chlorophenoxy derivatives typically exhibit higher potency than meta-substituted analogues

-

The 3-position attachment to the piperidine ring contributes to specific binding properties

-

Modification of the nitrogen substituent can alter metabolic stability and receptor selectivity

Comparative Activity with Related Compounds

Examination of related compounds reveals important structure-activity patterns:

| Compound | EC₅₀ (μM)* | Relative Activity |

|---|---|---|

| 4-(4-Cl-Ph-O)-derivative | 0.17 | High |

| 4-(3-Cl-Ph-O)-derivative | 0.28 | Moderate-high |

| 3-(4-Cl-Ph-O)-derivative | 2.13 | Moderate |

| 4-(2-Cl-Ph-O)-derivative | 3.60 | Low |

*EC₅₀ values from antiparasitic activity against T. brucei

This data suggests that both the position of attachment to the piperidine ring and the position of the chlorine on the phenoxy group significantly influence biological activity.

| Specification | Standard |

|---|---|

| Purity | ≥95% or ≥97% |

| Storage | Cool, dry location |

| Shipping | Under ambient conditions |

| Packaging | Various weights (50mg to 1g) |

Current pricing (as of 2023-2025) ranges from approximately €491 for 50mg to €1,327 for 500mg from specialized chemical suppliers .

Supply Status

Some suppliers list certain package sizes as discontinued, indicating potential changes in market availability. Researchers are advised to confirm current availability when planning studies involving this compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume